molecular formula C8H8BrNO2S B11822333 2-(3-Bromophenyl)ethenesulfonamide

2-(3-Bromophenyl)ethenesulfonamide

Cat. No.: B11822333
M. Wt: 262.13 g/mol
InChI Key: WDNBUUMILFODSH-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)ethene-1-sulfonamide is an organic compound with the molecular formula C8H8BrNO2S and a molecular weight of 262.13 g/mol It is characterized by the presence of a bromophenyl group attached to an ethene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)ethene-1-sulfonamide typically involves the reaction of 3-bromobenzaldehyde with ethene sulfonamide under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of 2-(3-bromophenyl)ethene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)ethene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethene sulfonamide moiety can be oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl ethene sulfonamides.

    Oxidation Reactions: Products include sulfonic acids or sulfonates.

    Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

2-(3-bromophenyl)ethene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cell function and signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)ethene-1-sulfonamide
  • 2-(3-chlorophenyl)ethene-1-sulfonamide
  • 2-(3-fluorophenyl)ethene-1-sulfonamide

Uniqueness

2-(3-bromophenyl)ethene-1-sulfonamide is unique due to the presence of the bromine atom at the meta position of the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(3-bromophenyl)ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-6H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNBUUMILFODSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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